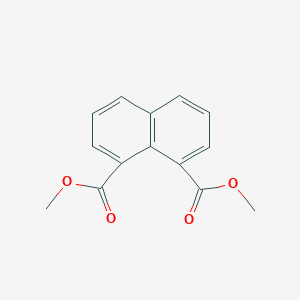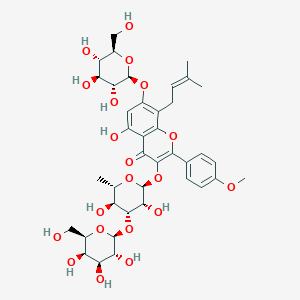
6β-羟基吗啡啉
概述
描述
6β-羟基吗啡啉是一种从奥施康定衍生的半合成阿片类化合物。它是奥施康定的代谢产物,以其强大的镇痛特性而闻名。 该化合物由 4,5α-环氧-17-甲基吗啡喃-3,6β,14-三醇和 4,5α-环氧-17-甲基吗啡喃-3,6α,14-三醇(氢吗啡醇)的混合物组成 。 它是由人体作为奥施康定的活性代谢产物产生的,也可以通过工业合成方法制备 .
科学研究应用
6β-羟基吗啡啉在科学研究中有多种应用,包括:
生物学: 研究该化合物的代谢途径及其与生物系统的相互作用.
医学: 研究 6β-羟基吗啡啉的镇痛特性及其在疼痛管理中的潜在用途.
工业: 它用于开发新的半合成镇痛剂和止咳药.
作用机制
6β-羟基吗啡啉通过主要与阿片类μ受体相互作用来发挥作用。 这些μ结合位点分布在人脑中,包括杏仁核后部、下丘脑、丘脑、尾状核、壳核和某些皮质区域 。与这些受体的相互作用导致该化合物的镇痛作用。
准备方法
6β-羟基吗啡啉的制备涉及将 6-酮吗啡喃立体选择性还原为 6-羟基吗啡喃。 此过程通常包括以下步骤 :
6-酮吗啡喃的还原: 使用还原剂在甲酰胺亚磺酸的碱性溶液中还原 6-酮吗啡喃。该反应在大量碱性溶液中进行,以确保将 6-酮基转化为 6-羟基。
6β-羟基吗啡啉的分离: 然后处理反应混合物以分离所需的 6β-羟基吗啡啉化合物。这涉及从未转化的起始原料和其他副产物中分离产物。
工业生产方法侧重于优化产率、纯度和可扩展性。 该过程涉及在氢化催化剂和氢气的存在下,在高于 40°C 的温度下对 14-羟基吗啡酮的水溶液进行氢化 .
化学反应分析
6β-羟基吗啡啉经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成奥施康定。
还原: 它可以被还原形成其他吗啡喃衍生物。
取代: 该化合物中的羟基可以与各种试剂发生取代反应。
这些反应中常用的试剂和条件包括甲酰胺亚磺酸用于还原,以及氢化催化剂用于工业合成 。 这些反应形成的主要产物包括奥施康定和其他吗啡喃衍生物 .
相似化合物的比较
6β-羟基吗啡啉与其他吗啡喃衍生物相似,例如:
奥施康定: 6β-羟基吗啡啉衍生的母体化合物.
氢吗啡醇: 另一种具有类似镇痛特性的吗啡喃衍生物.
去甲奥施康定: 奥施康定的代谢产物,具有不同的药理特性.
6β-羟基吗啡啉的独特之处在于其特定的立体化学及其强大的镇痛作用,使其成为研究和治疗应用的宝贵化合物。
属性
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABLHGPVOULICI-LQPBRMSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317903 | |
| Record name | beta-Oxymorphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54934-75-7 | |
| Record name | β-Oxymorphol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54934-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta-Oxymorphol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Oxymorphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-OXYMORPHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6beta-Oxymorphol in the metabolism of oxymorphone across different species?
A1: 6beta-Oxymorphol is a key metabolite generated through the 6-keto reduction of oxymorphone. This study [] demonstrates that 6beta-Oxymorphol was found in the urine of all species tested (human, rat, dog, guinea pig, and rabbit), indicating its consistent presence as a metabolic product. The study highlights a species-specific variation in the ratio of 6beta-Oxymorphol to its isomer, 6alpha-oxymorphol, suggesting differences in the stereoselectivity of the 6-keto reduction pathway across species. This insight is crucial for understanding how oxymorphone is processed and eliminated by different organisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




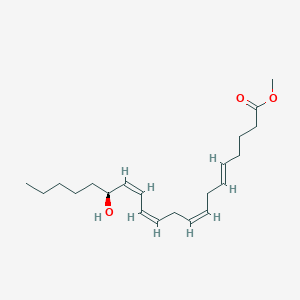
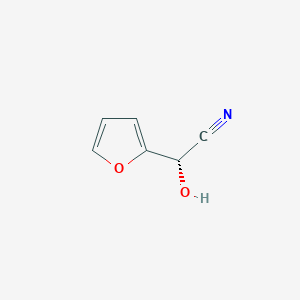
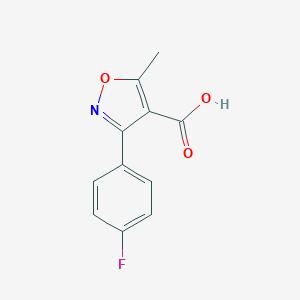
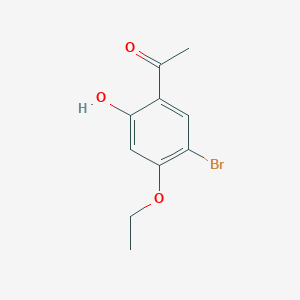
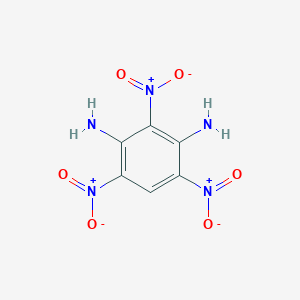
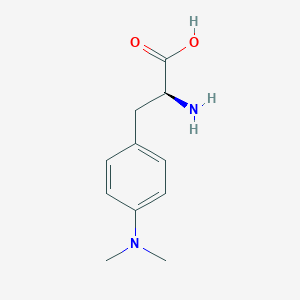

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
